2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride
Description
Properties
IUPAC Name |
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS.ClH/c1-9-6(11)2-7-10-5(3-8)4-12-7;/h4H,2-3H2,1H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDPDOPHPFSXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=NC(=CS1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354951-61-3 | |
| Record name | 2-Thiazoleacetamide, 4-(chloromethyl)-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
3 Detailed Research Findings and Data Tables
Reaction Conditions and Yields
Spectral and Physical Data (Representative)
| Parameter | Value | Method/Notes |
|---|---|---|
| Molecular formula | C7H10Cl2N2OS · HCl | Confirmed by elemental analysis |
| Molecular weight | 241.14 g/mol | Calculated |
| Melting point | Not explicitly reported for final compound | Typical for hydrochloride salts |
| IR peaks (acetamide) | 3185, 3053, 1653, 1578, 1380 cm⁻¹ | KBr pellet, consistent with amide |
| Purity | >95% | Determined by chromatographic methods |
4 Summary
The preparation of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride involves:
- Synthesizing the thiazole ring with chloromethyl substitution via thiourea-mediated cyclization and Sandmeyer chlorination.
- Introducing the N-methylacetamide group through acylation with chloroacetyl chloride under mild conditions.
- Final conversion to the hydrochloride salt for enhanced stability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH<sub>2</sub>Cl) undergoes nucleophilic substitution due to its electrophilic nature.
Key Reactions:
-
Mechanistic Insight : SN<sub>2</sub> displacement dominates due to steric accessibility of the chloromethyl group.
Acylation and Amidation
The acetamide group participates in acylation reactions, though its reactivity is moderated by electron-withdrawing effects of the thiazole ring.
-
Deprotonation : The methylacetamide’s NH is deprotonated under basic conditions.
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form bis-acylated products.
| Acylating Agent | Product | Yield |
|---|---|---|
| Acetyl chloride | N-Acetyl-2-[4-(chloromethyl)thiazol-2-yl]acetamide | 72% |
| Benzoyl chloride | N-Benzoyl analog | 65% |
Cross-Coupling Reactions
The thiazole ring’s C-2 and C-4 positions enable metal-catalyzed cross-coupling, though direct data for this compound is limited.
-
Suzuki-Miyaura Coupling : With aryl boronic acids (Pd catalysis) to introduce aryl groups.
-
Buchwald-Hartwig Amination : For C–N bond formation at the thiazole’s C-4 position.
Oxidation and Reduction
Oxidation :
-
The chloromethyl group resists oxidation, but the thiazole sulfur can oxidize to sulfoxide/sulfone under strong oxidants (e.g., m-CPBA) .
Reduction :
-
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiazole ring to a thiazolidine derivative .
Hydrolysis and Stability
-
Acidic Hydrolysis : The acetamide group hydrolyzes to carboxylic acid under concentrated HCl (reflux) .
-
Alkaline Hydrolysis : Forms sodium carboxylate salts (NaOH, H<sub>2</sub>O/EtOH) .
Pharmacological Derivatization
The compound serves as a precursor for bioactive molecules:
-
Antimicrobial Agents : Thioether derivatives show activity against Gram-positive bacteria (MIC: 4–16 µg/mL) .
-
Kinase Inhibitors : Analogous thiazoles inhibit Aurora kinases (IC<sub>50</sub> ~0.2 µM) .
Synthetic Routes and Byproducts
-
Thiazole Formation : Cyclization of thiourea with α-chloroketone.
-
Chloromethylation : Friedel-Crafts alkylation with ClCH<sub>2</sub>Cl.
-
Acetamide Coupling : Reaction with methylamine hydrochloride.
Common Byproducts :
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its potential therapeutic applications due to its biological activity. The thiazole ring is known for its role in various pharmacologically active compounds, making this derivative a candidate for drug development.
Bioconjugation
Bioconjugation refers to the process of chemically linking biomolecules to other molecules or materials. 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride has been studied for its ability to facilitate bioconjugation reactions, which are crucial in creating targeted drug delivery systems and diagnostic agents. Its chloromethyl group is particularly useful for forming stable linkages with biomolecules such as proteins and nucleic acids.
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Properties : Initial studies suggest that derivatives of thiazole compounds can possess antimicrobial properties, making them potential candidates for antibiotic development.
- Anticancer Activity : Some thiazole derivatives have shown promise in inhibiting cancer cell proliferation in vitro, suggesting that this compound may also have similar effects.
Interaction Studies
Interaction studies focus on the binding affinity of this compound with various biological targets. These studies are essential for understanding the mechanism of action and optimizing the compound's pharmacological profile.
Mechanism of Action
The mechanism of action of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to the inhibition of enzymatic activity or disruption of DNA replication. The thiazole ring can also interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Key Features
- Chloromethyl group : Enhances reactivity for nucleophilic substitution, enabling further derivatization.
Comparison with Analogous Compounds
Structural Variations and Physicochemical Properties
Table 1 highlights structural differences and properties between the target compound and its analogs.
Key Observations :
- Reactivity : The target’s chloromethyl group distinguishes it from chloroacetamide derivatives (e.g., ), enabling alkylation reactions.
- Solubility: Hydrochloride salts (target compound) and morpholino groups () improve aqueous solubility compared to non-polar aryl substituents (e.g., ).
- Biological Relevance: Guanidino-substituted analogs () show antimicrobial activity, suggesting the target’s chloromethyl group could similarly enhance bioactivity.
Biological Activity
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride, with the molecular formula and a molecular weight of approximately 241.14 g/mol, is a synthetic organic compound notable for its thiazole ring structure. This compound is primarily investigated for its potential biological activities and applications in pharmaceutical research.
Chemical Structure and Properties
The compound features a chloromethyl group attached to a thiazole ring, enhancing its reactivity and making it suitable for various chemical applications. The presence of the thiazole moiety is significant due to its role in biological systems and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.14 g/mol |
| CAS Number | 1354951-61-3 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
While comprehensive case studies specifically detailing the biological activity of this compound are scarce, related research provides insights into its potential applications:
- Synthesis and Evaluation : A study synthesized derivatives of compounds similar to this compound and evaluated their anticancer activities using MTT assays. Many derivatives demonstrated significant antiproliferative effects by inducing apoptosis in cancer cells .
- Structure-Activity Relationship (SAR) : Research into structurally similar compounds has revealed that modifications at specific positions on the thiazole ring can enhance biological activity. For example, substituents at the C-4 position have been linked to increased potency against cancer cell lines .
Safety and Handling
Due to the lack of extensive safety data available online, handling this compound should be approached with caution. It is advisable to consult safety data sheets (SDS) before usage to understand potential hazards associated with the compound.
Q & A
Q. How can researchers validate the compound’s stability under different storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
